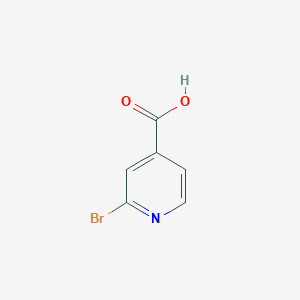

2-Bromoisonicotinic acid

Overview

Description

Preparation Methods

Indirect Insights into Synthesis Pathways

While direct methods remain undocumented, analogies to related compounds suggest potential routes:

Bromination of Isonicotinic Acid Derivatives

Isonicotinic acid (4-pyridinecarboxylic acid) is a logical precursor. Patent US2748137A describes the oxidation of 4-vinyl pyridines to isonicotinic acid using nitric acid . Introducing bromine at the 2-position could involve electrophilic substitution, though regioselectivity challenges may arise.

Hypothetical Procedure:

-

Nitration/Oxidation : Convert 4-vinyl pyridine to isonicotinic acid via nitric acid oxidation .

-

Bromination : Treat isonicotinic acid with bromine (Br₂) or HBr in the presence of a Lewis acid (e.g., FeBr₃) to achieve 2-bromo substitution.

This method remains speculative without experimental validation in the provided sources.

Halogen Exchange Reactions

Downstream Utilization in Synthetic Chemistry

Suzuki-Miyaura Coupling

2-Bromoisonicotinic acid serves as a key electrophilic partner in palladium-catalyzed couplings. Representative protocols include:

Protocol with Tetrakis(triphenylphosphine)palladium(0)

Conditions :

-

Substrate : this compound (1.040 mmol)

-

Catalyst : Pd(PPh₃)₄ (0.052 mmol)

-

Base : K₂CO₃ (8.32 mmol)

-

Solvent : Degassed DME/H₂O (8 mL)

-

Temperature : 95°C, 18 hours

Mechanism : The palladium catalyst facilitates transmetalation with phenylboronic acid, forming a biaryl bond at the 2-position. Acidic workup precipitates the product, 2-phenylisonicotinic acid.

Fischer Esterification

Butyl 2-bromoisonicotinate synthesis illustrates the acid’s reactivity:

Conditions :

-

Substrate : this compound (4.95 mmol)

-

Reagent : n-Butanol (12 mL), H₂SO₄ (catalytic)

-

Temperature : Reflux, 18 hours

The ester derivative is crucial for enhancing lipid solubility in bioactive molecules.

Challenges and Limitations in Methodology

Yield Variability

Reported yields for Suzuki couplings range from 47% to 57%, influenced by:

-

Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve efficiency .

-

Base Selection : K₂CO₃ outperforms Na₂CO₃ in polar aprotic solvents .

-

Purification : Recrystallization from 2-methoxyethanol enhances purity but reduces yield .

Functional Group Compatibility

The carboxylic acid group necessitates protected intermediates in multi-step syntheses. For instance, butyl esterification precedes further modifications to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acid derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Biological Applications

1. Biochemical Reagent

2-Bromoisonicotinic acid is primarily used as a biochemical reagent in life sciences research. It serves as a precursor for synthesizing various bioactive compounds and is utilized in biological assays to study enzyme activities and interactions .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to its structure have led to compounds that demonstrate activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics .

Synthetic Applications

1. Organic Synthesis

This compound is frequently employed in organic synthesis as a building block for creating more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups .

Example Reaction Table

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | DME, Pd catalyst, reflux at 95°C for 18h | 57% |

| Microwave-assisted synthesis | DMF, under argon at 150°C for 30 min | 47% |

| Acidic precipitation | Acidified to pH=4 after reaction | Variable |

Material Science Applications

1. Crystal Structure Studies

The crystal structure of this compound has been characterized using X-ray diffraction techniques. The monoclinic structure reveals important bond lengths and angles that are critical for understanding its reactivity and interactions with other compounds .

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 11.9715(14) |

| b (Å) | 7.5753(7) |

| c (Å) | 7.4498(8) |

| β (°) | 102.302(4) |

| Volume (ų) | 660.09(12) |

Case Studies

1. Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. By modifying its structure through various synthetic pathways, researchers achieved compounds with enhanced efficacy against resistant bacterial strains .

2. Coordination Chemistry

Research has also explored the coordination chemistry of this compound with transition metals, leading to complexes with potential applications in catalysis and materials science . These complexes often exhibit unique properties due to the ligand's ability to stabilize different oxidation states of metals.

Mechanism of Action

The mechanism of action of 2-bromoisonicotinic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromopyridine-4-carboxylic acid

- CAS Number : 66572-56-3

- Molecular Formula: C₆H₄BrNO₂

- Molecular Weight : 202.01 g/mol

Structural Characteristics :

The crystal structure of 2-bromoisonicotinic acid reveals a planar pyridine ring substituted with bromine at the 2-position and a carboxylic acid group at the 4-position. Key bond lengths include:

- C–Br bond: 1.344(4) Å

- C=O bond (carboxylic acid): 1.203(4) Å

- C–O bond (carboxylic acid): 1.321(4) Å

Hydrogen bonding via O–H···N interactions creates a one-dimensional supramolecular structure .

Synthesis :

The compound is synthesized by dissolving this compound in tetrahydrofuran (THF), followed by filtration and air evaporation, yielding 83.5% colorless crystals .

Table 1: Key Properties of this compound and Analogues

Structural and Functional Comparisons

Halogen Effects: Bromine vs. Chlorine: The larger atomic radius of Br (1.85 Å vs. Cl: 0.99 Å) increases steric bulk and polarizability, enhancing reactivity in radical-based reactions (e.g., photochemical arylation) . However, 2-chloroisonicotinic acid may exhibit faster kinetics in nucleophilic substitutions due to Cl's moderate leaving group ability.

Acetamido Group: The acetamido group in 2-acetamido-5-bromoisonicotinic acid introduces hydrogen-bonding capability, which may influence crystallization or biological interactions .

Reactivity in Synthesis: this compound demonstrates superior compatibility with electron-deficient heterocycles (e.g., isoquinoline) in photochemical reactions compared to electron-rich pyrrolyl or pyrazolyl halides, which are non-reactive . In contrast, 2-chloroisonicotinic acid is more suited for nucleophilic aromatic substitution due to Cl's balanced leaving group ability and lower steric demand .

Biochemical Relevance :

- While this compound lacks TET2 inhibition activity, derivatives like 2-acetamido-5-bromoisonicotinic acid are tailored for targeted biochemical applications, such as glycosylation studies .

Biological Activity

2-Bromoisonicotinic acid (2-BIA), with the molecular formula , is a halogenated derivative of isonicotinic acid. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article provides a comprehensive overview of the biological activity of 2-BIA, highlighting relevant research findings, case studies, and data tables.

- Molecular Weight : 202.01 g/mol

- Density : 1.8 g/cm³

- Melting Point : 229-231 °C

- Boiling Point : 447.2 °C at 760 mmHg

- CAS Number : 66572-56-3

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of 2-BIA. One notable study involved the synthesis of a bipyraloxifene derivative from 2-BIA, which demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. The selectivity index for this compound was approximately 12.6, indicating a strong preference for targeting cancer cells over normal cells .

The mechanism of action appears to involve dual pathways:

- Iron Chelation : The modified compound exhibited enhanced iron-chelating properties, which are crucial in depriving cancer cells of essential nutrients necessary for their proliferation.

- Induction of Apoptosis : Treatment with bipyraloxifene led to significant apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers through Annexin V/propidium iodide staining .

Antibacterial Activity

The antibacterial efficacy of 2-BIA derivatives has also been investigated. A recent study synthesized butyl 2-bromoisonicotinate from 2-BIA and tested its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that this derivative exhibited significant antibacterial activity, providing a potential therapeutic alternative against resistant strains .

Table of Biological Activities

Structural Insights

The crystal structure of this compound reveals that it crystallizes in a monoclinic space group with all atoms nearly co-planar. The bond lengths and angles are consistent with its analogues, indicating stability in its molecular structure . This structural integrity may contribute to its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 2-bromoisonicotinic acid in medicinal chemistry?

- Methodological Answer : A common route involves converting this compound to its methyl ester (via esterification), followed by Stille coupling with stannane reagents (e.g., 2-(tributylstannyl)pyridine) to form bipyridine intermediates. Subsequent reduction with LiBH4 yields hydroxymethyl derivatives. This approach is foundational for constructing heterocyclic scaffolds in drug discovery .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates purity, and X-ray crystallography resolves stereochemical ambiguities. For reproducibility, ensure spectra are cross-referenced with literature data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers). Emergency measures include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. How can photochemical C–H arylation reactions using this compound be optimized for higher yields?

- Methodological Answer : Optimize solvent polarity (e.g., DMSO stabilizes pyridyl radicals), adjust irradiation time (5–10 min with blue LEDs), and use catalytic Ir(ppy)₃. Monitor conversions via LC/MS. For electron-deficient heteroarenes, increase DIPEA equivalents to enhance nucleophilic radical addition .

Q. What strategies resolve contradictions in crystallographic data between synthesized derivatives of this compound?

- Methodological Answer : Cross-validate using powder XRD to detect polymorphs. Re-examine crystallization conditions (solvent, temperature) to isolate pure phases. Computational modeling (DFT) can predict plausible crystal structures, while synchrotron XRD improves resolution for ambiguous datasets .

Q. How does solvent choice impact the stability of intermediates in this compound-mediated reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in coupling reactions, whereas protic solvents (e.g., MeOH) may hydrolyze esters. Solvent-free conditions under microwave irradiation can reduce decomposition risks in thermally sensitive intermediates .

Q. How can batch-to-batch variability in this compound synthesis affect reaction reproducibility?

- Methodological Answer : Implement quality control (QC) via HPLC to monitor purity (>95%). Standardize reaction parameters (temperature, catalyst loading) and pre-dry reagents to minimize moisture-induced side reactions. Use in situ FTIR to track reaction progress and identify impurities .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectra of this compound derivatives?

- Methodological Answer : Re-run spectra at higher magnetic fields (e.g., 600 MHz) to resolve overlapping peaks. Compare with deuterated solvent controls. For dynamic systems (e.g., tautomerism), variable-temperature NMR or 2D experiments (COSY, HSQC) clarify exchange processes .

Q. What statistical methods are appropriate for analyzing clustered data in studies involving this compound?

- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple measurements per batch). Apply Bonferroni correction for multiple comparisons. Report confidence intervals and effect sizes to contextualize variability .

Q. Experimental Design

Q. How can researchers design robust kinetic studies for reactions involving this compound?

Properties

IUPAC Name |

2-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTKGKVQEXAYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278711 | |

| Record name | 2-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66572-56-3 | |

| Record name | 66572-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.